1-Benzyl-4,6-dimethylpyrimidin-1-ium
Description
1-Benzyl-4,6-dimethylpyrimidin-1-ium is a pyrimidinium-based ionic compound characterized by a positively charged nitrogen atom in the pyrimidine ring, substituted with a benzyl group at the 1-position and methyl groups at the 4- and 6-positions. This structure confers unique electronic and steric properties, making it relevant in organic synthesis, coordination chemistry, and materials science. The benzyl group enhances lipophilicity, while the methyl substituents influence ring stability and reactivity. Although direct crystallographic data for this compound are absent in the provided evidence, tools like SHELX and ORTEP (commonly used for small-molecule structure determination ) would likely be employed to analyze its geometry and intermolecular interactions.
Properties
Molecular Formula |
C13H15N2+ |
|---|---|
Molecular Weight |
199.27g/mol |
IUPAC Name |
1-benzyl-4,6-dimethylpyrimidin-1-ium |
InChI |
InChI=1S/C13H15N2/c1-11-8-12(2)15(10-14-11)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3/q+1 |
InChI Key |
BSUZHXIGTHFMBO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C=N1)CC2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=[N+](C=N1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine
- Structure: Features a neutral 4,6-dimethylpyrimidine core with an ethyl-aminophenyl substituent at the 2-position.
- Key Differences: Unlike the pyrimidinium ion, this compound lacks a positive charge, reducing its ionic character.
- Implications : The absence of a benzyl group and ionic charge may result in lower lipophilicity compared to 1-Benzyl-4,6-dimethylpyrimidin-1-ium.
1-Benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde
- Structure : Contains an indole ring substituted with benzyl and dimethoxy groups.
- Key Differences: The indole core is aromatic but lacks the pyrimidinium’s charge, altering electronic properties.
- Implications : The indole system may exhibit stronger π-π stacking interactions compared to the pyrimidinium ion, influencing solid-state packing and solubility.
1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride
- Structure : A saturated piperidine ring with benzyl and dimethyl substituents, protonated as a dihydrochloride salt.
- Key Differences: The non-aromatic piperidine ring lacks conjugation, reducing rigidity. The dihydrochloride form introduces ionic character but differs from the pyrimidinium’s localized charge .
- Implications : The saturated ring may confer greater flexibility, impacting binding interactions in biological systems.
Benzyl-Substituted Ionic Liquids (e.g., [BzMIM]Cl)
- Structure : Imidazolium-based ionic liquids with benzyl substituents.
- Key Differences : The imidazolium core has two nitrogen atoms, creating a delocalized charge, whereas the pyrimidinium ion has a single localized charge.
- Implications : Delocalized charges in imidazolium salts typically lower melting points and increase thermal stability compared to pyrimidinium analogs .
Comparative Analysis of Physical and Chemical Properties
| Property | This compound | N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine | 1-Benzyl-4,6-dimethoxyindole-3-carbaldehyde | [BzMIM]Cl |
|---|---|---|---|---|
| Core Structure | Pyrimidinium | Pyrimidine | Indole | Imidazolium |
| Charge | +1 | Neutral | Neutral | +1 |
| Key Substituents | 1-Benzyl, 4,6-dimethyl | 2-Ethyl-aminophenyl, 4,6-dimethyl | 1-Benzyl, 4,6-dimethoxy | 1-Benzyl |
| Lipophilicity | High (benzyl group) | Moderate | High (benzyl, dimethoxy) | Moderate |
| Thermal Stability | Moderate (localized charge) | High (neutral) | Moderate | High (delocalized charge) |
| Solubility | Polar aprotic solvents | Polar solvents (H-bonding) | Chloroform, DCM | Water, alcohols |
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